molecular formula C16H14N4 B182022 2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE CAS No. 3575-07-3

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE

Cat. No. B182022
Key on ui cas rn: 3575-07-3
M. Wt: 262.31 g/mol
InChI Key: IXEHZMUOBBZTNR-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 3 g of 1,2-phenylene diamine, 1.6 g of succinic acid, and 30 ml of 4M hydrochloric acid. The mixture was heated to reflux under nitrogen for 22 hours, and then cooled to 22 C. The solid was filtered, washed with a little water and dissolved in a warm mixture of 30 ml of acetone and 40 ml of water. Enough ammonium hydroxide was added to basify the mixture, and after cooling to 22 C, the product was filtered and washed with 20 ml of 50% acetone and dried, resulting in a light pink solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)[CH2:10][CH2:11][C:12](O)=O>Cl>[CH2:11]([C:12]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[CH2:10][C:9]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 22 C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with a little water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a warm mixture of 30 ml of acetone and 40 ml of water
ADDITION
Type
ADDITION
Details
Enough ammonium hydroxide was added
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 22 C
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with 20 ml of 50% acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
resulting in a light pink solid

Outcomes

Product
Name
Type
Smiles
C(CC1=NC2=C(N1)C=CC=C2)C2=NC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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